2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
Historical Development of Thiazole Acetamide Research
The exploration of thiazole-containing compounds began in the mid-20th century, with early studies focusing on their synthetic accessibility and structural novelty. The thiazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and sulfur atoms, gained prominence due to its aromaticity and electronic properties. By the 1960s, researchers recognized its potential in medicinal chemistry, particularly after the discovery of naturally occurring thiazole derivatives like vitamin B1 (thiamine).
The integration of acetamide moieties into thiazole frameworks emerged as a strategic approach to enhance bioactivity. In 2010, Singh et al. demonstrated the antimicrobial potential of 2-chloro-N-(thiazol-2-yl)acetamide derivatives, marking a pivotal shift toward functionalized thiazole acetamides. Subsequent breakthroughs, such as the 2016 synthesis of thiazole acetamides with anticholinesterase activity for Alzheimer’s disease, underscored the scaffold’s versatility. Recent advancements, including the 2022 development of sulfonamide-thiazole acetamide hybrids for anticancer applications, highlight the continuous evolution of this chemical class.
Table 1: Milestones in Thiazole Acetamide Research
Significance in Heterocyclic Medicinal Chemistry
Thiazole acetamides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via the acetamide group) and hydrophobic interactions (via the aromatic thiazole ring). The sulfur atom in the thiazole ring enhances electron delocalization, improving binding affinity to biological targets such as enzymes and receptors. For instance, the anticholinesterase activity of compound 6d (IC~50~ = 3.14 μM against AChE) is attributed to its ability to form π-π stacking interactions with catalytic residues.
The chloro substituents on the phenyl and acetamide groups further modulate pharmacokinetic properties. Chlorine atoms increase lipophilicity, facilitating blood-brain barrier penetration in neuroactive compounds. Additionally, the acetamide moiety serves as a bioisostere for peptide bonds, enabling mimicry of endogenous substrates in enzymatic inhibition.
Table 2: Biological Activities of Thiazole Acetamide Derivatives
Research Landscape and Current Academic Interest
Contemporary studies emphasize the design of multitarget thiazole acetamides to address complex diseases like Alzheimer’s and cancer. For example, Sun et al. (2016) reported a compound inhibiting both acetylcholinesterase (AChE) and β-secretase while reducing amyloid-β aggregation, showcasing a polypharmacological approach. Computational methods, such as molecular docking, are now routinely employed to predict binding modes and optimize substituent patterns.
Synthetic innovation remains a focal point. A 2022 study detailed a two-step protocol for sulfonamide-thiazole acetamides, achieving yields above 65%. Similarly, green chemistry approaches using potassium carbonate as a base have improved reaction efficiency. These advancements reflect a broader trend toward sustainable and scalable synthesis in heterocyclic chemistry.
Structural Relevance in Drug Discovery Paradigms
The structural architecture of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide exemplifies key principles in rational drug design. The 1,3-thiazole core provides a planar aromatic system that interacts with hydrophobic enzyme pockets, while the 2-chlorophenyl group enhances steric bulk, reducing off-target effects. The acetamide linker, with its carbonyl and amine groups, facilitates hydrogen bonding with residues like Ser203 in AChE.
Table 3: Structural Features and Pharmacological Contributions
The strategic placement of chlorine atoms at the 4-position of the phenyl ring and the 2-position of the acetamide group optimizes electronic effects, enhancing both stability and bioactivity. Comparative studies of analogous structures, such as N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveal that ortho-substitution on the phenyl ring improves steric complementarity with hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-5-10(16)15-11-14-9(6-17-11)7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXNSQAXQWMICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338957-50-9 | |
| Record name | 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chloroacetyl chloride with 2-amino-4-(2-chlorophenyl)thiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation Reactions: Oxidized thiazole derivatives.
Reduction Reactions: Reduced thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can induce apoptosis in various cancer cell lines. A notable study demonstrated that 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives were tested against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), showing promising results in terms of cytotoxicity with specific IC50 values indicating effective concentrations for inducing cell death .
Antimicrobial Properties
The thiazole ring has been associated with antimicrobial activity against a range of pathogens. Compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal properties. In particular, studies have highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis, suggesting that modifications to the thiazole structure can enhance their inhibitory effects .
Anti-inflammatory Effects
Thiazole derivatives have also been explored for their anti-inflammatory properties. Compounds related to this compound have shown potential in reducing inflammation in various models, indicating that these compounds could be developed into therapeutic agents for inflammatory diseases .
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A study focused on synthesizing novel thiazole derivatives similar to this compound reported significant anticancer activity against glioblastoma and melanoma cell lines. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring could enhance cytotoxicity .
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | U251 (Glioblastoma) | 15 | High selectivity |
| Compound B | WM793 (Melanoma) | 20 | Moderate activity |
Case Study 2: Antitubercular Activity
Another research project investigated the antitubercular properties of thiazole derivatives, including variations of this compound. The results indicated that certain modifications led to enhanced activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.09 µg/mL .
| Compound | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Compound C | 0.09 | Highly effective |
| Compound D | 0.25 | Moderately effective |
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In the case of its antiparasitic activity, the compound induces apoptosis in Leishmania mexicana by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to interfere with cell proliferation and induce cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole-acetamide derivatives are highly dependent on substituents on the phenyl ring and thiazole backbone. Key analogs include:
Key Observations :
- Para-substituted chlorophenyl analogs (e.g., 4-chlorophenyl) exhibit higher lipophilicity compared to ortho-substituted derivatives, influencing membrane permeability .
- Electron-withdrawing groups (e.g., Cl, F) enhance stability and enzyme-binding interactions, while electron-donating groups (e.g., methoxy) improve aqueous solubility .
- Bulkier substituents (e.g., trimethylphenyl) may hinder solubility but increase specificity for hydrophobic enzyme pockets .
COX/LOX Inhibition
- Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀ ~9–11 μM) with anti-inflammatory activity in vivo .
Antimicrobial Activity
Biological Activity
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the thiazole family, which has garnered attention due to its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including its structural properties, synthesis, and various case studies that highlight its pharmacological potential.
Structural Properties
The molecular formula of this compound is . The compound features a thiazole ring which is known for contributing to various biological activities, particularly in the pharmaceutical field.
Crystal Structure
The crystal structure of the compound has been analyzed, revealing that the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring. The molecular structure is influenced by intermolecular interactions such as C—H⋯O and C—H⋯N hydrogen bonds, which play a significant role in stabilizing the crystal lattice .
Antitumor Activity
Thiazole derivatives have shown significant antitumor properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL for certain thiazole-containing compounds against tumor cells . The presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity by increasing the compound's reactivity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related thiazole compounds ranged from 4.69 µM against Bacillus subtilis to 156.47 µM against Escherichia coli . The structural features of these compounds contribute significantly to their efficacy in inhibiting bacterial growth.
Study on Antitumor Activity
A study focused on a series of thiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly affected their antitumor activity. The presence of a methyl group at position 4 of the phenyl ring was found to enhance cytotoxicity against various cancer cell lines . The study utilized molecular dynamics simulations to elucidate binding interactions with target proteins involved in cell proliferation.
Study on Antimicrobial Efficacy
Another research project investigated the antimicrobial effects of thiazole derivatives including this compound. The study reported promising results with MIC values indicating effective inhibition against multiple strains of bacteria and fungi . These findings suggest potential applications in developing new antimicrobial agents based on thiazole scaffolds.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a multi-step approach:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol, 80°C) .
Acetamide Introduction : Reaction of the thiazole intermediate with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Purification : Recrystallization from methanol or chloroform to achieve >95% purity .
Key factors include strict temperature control, stoichiometric ratios, and inert atmospheres to prevent side reactions.
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the thiazole ring (δ 6.8–7.5 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 287.17) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., SHELXL refinement) .
- HPLC : Assesses purity using C18 columns with UV detection at 254 nm .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial Activity : Inhibits Staphylococcus aureus (MIC = 32 µg/mL) by disrupting bacterial protein synthesis .
- Anticancer Potential : Shows moderate cytotoxicity against HeLa cells (IC = 50 µM) via apoptosis induction .
- Structure-Activity Relationship (SAR) : The 2-chlorophenyl group enhances lipophilicity and target binding .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Hydrogen Bonding Analysis : SHELXL-refined X-ray structures reveal intramolecular N–H···N and C–H···O interactions stabilizing the planar thiazole-acetamide conformation .
- Torsion Angle Validation : Crystallography confirms the dihedral angle between thiazole and chlorophenyl rings (e.g., 15–25°), critical for docking studies .
- Polymorphism Screening : Variable-temperature XRD identifies stable crystalline forms for formulation development .
Q. How can researchers design SAR studies to optimize this compound’s bioactivity?
- Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (e.g., -OCH) groups to modulate potency .
- Scaffold Hybridization : Fuse the thiazole ring with pyrazole or triazole moieties to enhance target selectivity .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for bacterial ribosomes or cancer-related kinases .
Q. How should contradictory biological data (e.g., variable IC50_{50}50 values) be addressed?
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Q. Which computational methods are suitable for identifying biological targets?
- Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to map essential interactions .
- Molecular Dynamics (MD) : Simulate binding stability with bacterial 50S ribosomal subunits (GROMACS, 100 ns trajectories) .
- QSAR Modeling : Relate logP and polar surface area to antibacterial activity (R > 0.85) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
